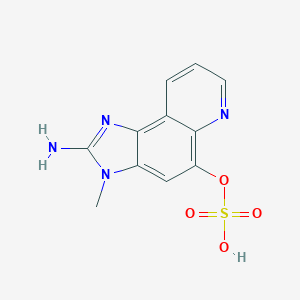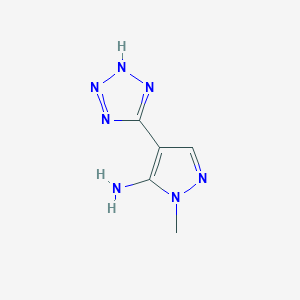
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has been traditionally used in various forms of medicine due to its deep-red color and potential therapeutic properties. Dracorhodin perchlorate has gained attention for its ability to promote wound healing, inhibit cell proliferation, and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dracorhodin perchlorate can be synthesized through a series of chemical reactions involving the extraction of dracorhodin from Dragon’s blood resin, followed by its conversion to the perchlorate form. The synthetic route typically involves the following steps:
Extraction: Dracorhodin is extracted from the resin using solvents such as ethanol or methanol.
Purification: The extracted dracorhodin is purified using chromatographic techniques.
Conversion: Dracorhodin is then reacted with perchloric acid to form dracorhodin perchlorate.
Industrial Production Methods: Industrial production of dracorhodin perchlorate involves large-scale extraction and purification processes. The resin is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Dracorhodin perchlorate undergoes various chemical reactions, including:
Oxidation: Dracorhodin perchlorate can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Dracorhodin perchlorate can participate in substitution reactions, where certain functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of dracorhodin perchlorate, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Dracorhodin perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions.
Biology: Dracorhodin perchlorate is investigated for its effects on cell proliferation, apoptosis, and wound healing
Medicine: The compound is explored for its potential therapeutic applications in treating wounds, cancer, and other diseases
Industry: Dracorhodin perchlorate is used in the development of pharmaceutical formulations and cosmetic products
Mechanism of Action
Dracorhodin perchlorate exerts its effects through various molecular targets and pathways. It has been shown to:
Inhibit Cell Proliferation: By inducing cell cycle arrest and apoptosis, dracorhodin perchlorate inhibits the proliferation of cancer cells
Promote Wound Healing: The compound enhances fibroblast proliferation and angiogenesis, leading to improved wound healing
Signaling Pathways: Dracorhodin perchlorate activates signaling pathways such as β-catenin, ERK/p38, and AKT, which are involved in cell migration and wound healing
Comparison with Similar Compounds
Dracorhodin perchlorate is unique due to its natural origin and specific biological activities. Similar compounds include:
Dracorhodin: The parent compound from which dracorhodin perchlorate is derived.
Other Phenolic Compounds: Such as resveratrol and curcumin, which also exhibit antioxidant and anti-inflammatory properties.
Dracorhodin perchlorate stands out due to its specific ability to promote wound healing and induce apoptosis, making it a valuable compound for scientific research and therapeutic applications .
Properties
CAS No. |
122719-40-8 |
|---|---|
Molecular Formula |
C11H10N4O4S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
(2-amino-3-methylimidazo[4,5-f]quinolin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C11H10N4O4S/c1-15-7-5-8(19-20(16,17)18)10-6(3-2-4-13-10)9(7)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,16,17,18) |
InChI Key |
IJCMXQZLJSQAGV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)OS(=O)(=O)O |
Canonical SMILES |
CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)OS(=O)(=O)O |
Key on ui other cas no. |
122719-40-8 |
Synonyms |
2-amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester 5-OH-Iq sulfate este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















